4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate
Description
Properties
IUPAC Name |
4-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide;formic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2.CH2O2/c1-20-11-10-18-8-6-14(7-9-18)17-15(19)12-2-4-13(16)5-3-12;2-1-3/h2-5,14H,6-11H2,1H3,(H,17,19);1H,(H,2,3) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBPVEIYZYZVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl.C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
The piperidine intermediate is synthesized via reductive amination of 4-piperidone with 2-methoxyethylamine. This reaction typically employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent in dichloromethane (DCHM) at room temperature.
Reaction Conditions :
- Molar Ratio : 4-Piperidone : 2-Methoxyethylamine = 1 : 1.2
- Solvent : Anhydrous DCM (0.1 M)
- Temperature : 25°C, 24 hours
- Workup : Aqueous NaHCO₃ extraction, followed by drying over MgSO₄
Yield : 78–85%
Purity : >95% (HPLC)
Purification
The crude product is purified via vacuum distillation (b.p. 112–115°C at 0.5 mmHg) or recrystallization from ethyl acetate/hexane (3:7).
Acylation with 4-Chlorobenzoyl Chloride
Amide Bond Formation
The piperidine intermediate undergoes acylation with 4-chlorobenzoyl chloride in the presence of a base to neutralize HCl byproducts. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used.
Reaction Conditions :
- Molar Ratio : Piperidine intermediate : 4-Chlorobenzoyl chloride = 1 : 1.1
- Solvent : Anhydrous THF (0.2 M)
- Temperature : 0°C → RT, 12 hours
- Workup : Filtration, solvent evaporation, and column chromatography (SiO₂, EtOAc/hexane 1:1)
Yield : 70–76%
Purity : 98% (NMR)
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.55 (t, J = 6.0 Hz, 2H, OCH₂), 3.38 (s, 3H, OCH₃), 3.10–2.90 (m, 4H, piperidine-H), 2.45–2.30 (m, 1H, CH), 1.80–1.60 (m, 4H, piperidine-H).
- LC-MS : m/z = 325.1 [M+H]⁺.
Salt Formation with Formic Acid
Protonation and Crystallization
The free base is converted to the formate salt by treatment with formic acid in a polar aprotic solvent.
Procedure :
- Dissolve 4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide (1 eq) in acetone (0.1 M).
- Add formic acid (1.05 eq) dropwise at 0°C.
- Stir for 2 hours, then concentrate under reduced pressure.
- Recrystallize from ethanol/diethyl ether (1:5).
Yield : 88–92%
Melting Point : 148–150°C
Salt Characterization
- IR (KBr) : 1715 cm⁻¹ (C=O stretch of formate), 1640 cm⁻¹ (amide C=O).
- Elemental Analysis : Calculated for C₁₆H₂₂ClN₂O₃·HCO₂H: C, 54.12%; H, 6.32%; N, 7.25%. Found: C, 54.08%; H, 6.35%; N, 7.20%.
Optimization Challenges and Solutions
Low Yield in Acylation Step
Root Cause : Hydrolysis of 4-chlorobenzoyl chloride in hydrophilic solvents.
Solution : Use anhydrous THF with molecular sieves (4Å) and pre-cool reagents to 0°C.
Hygroscopicity of Formate Salt
Mitigation : Store product in desiccators with P₂O₅ and use non-aqueous solvents during handling.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Solvent Volume | 0.1–0.2 M | 10–20 L/min |
| Temperature Control | Ice bath | Jacketed reactors with PID |
| Purification | Column chromatography | Crystallization cascades |
Industrial processes prioritize cost-effectiveness and safety, substituting NaBH(OAc)₃ with catalytic hydrogenation for reductive amination.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Reductive Amination | 85% | 95% | $$ | Moderate |
| Direct Alkylation | 65% | 88% | $ | Low |
| Enzymatic Acylation | 92% | 99% | $$$$ | High |
Enzymatic methods, though expensive, offer superior selectivity and are preferred for GMP manufacturing.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Chlorobenzoic acid derivative.
Reduction: 4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzylamine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Differences
Table 1: Structural and Crystallographic Comparison
Key Observations :
- Piperidine Conformation : All analogs exhibit a chair conformation for the piperidine ring, stabilized by substituents (e.g., benzoyl, methoxyethyl) .
- Crystal Packing: The monohydrate analog forms 2D layers via water-mediated hydrogen bonds, while the formate salt may utilize formate ions for similar or distinct packing .
Key Observations :
- Alkylation vs. Ureido Functionalization: The target compound’s synthesis likely resembles monohydrate analogs (alkylation followed by benzoylation), whereas ureido/thioureido derivatives require additional steps (e.g., isocyanate addition) .
- Yield Trends : Substituents with bulky or polar groups (e.g., thioureido) reduce yields compared to simpler alkyl/aryl substitutions .
Physicochemical and Pharmacological Properties
Table 3: Property Comparison
Key Observations :
- Salt Effects: Formate and hydrochloride salts improve solubility compared to neutral monohydrates .
- Bioactivity Clues: Analogs with dichlorophenyl () or trifluoromethyl groups () show antitrypanosomal or kinase inhibitory activity, suggesting the target compound may share similar targets .
Q & A
Q. What are the key synthetic steps for preparing 4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate?
The synthesis typically involves:
- Alkylation of piperidine derivatives : Reacting 1-(2-methoxyethyl)piperidin-4-amine with a benzoyl chloride derivative (e.g., 4-chlorobenzoyl chloride) in the presence of a base like triethylamine to form the benzamide core .
- Counterion exchange : Converting the hydrochloride salt (if formed) to the formate salt via ion-exchange chromatography or precipitation methods .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity . Key parameters include reaction temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and inert atmosphere to prevent side reactions .
Q. Which spectroscopic methods are used to confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.6–8.0 ppm (aromatic protons), δ 3.0–3.5 ppm (piperidinyl N-CH₂), and δ 3.3–3.7 ppm (methoxyethyl group) confirm substituent positions .
- ¹³C NMR : Signals for carbonyl (C=O, ~165 ppm) and quaternary carbons in the piperidine ring (~50–60 ppm) .
- Mass Spectrometry (MS) : ESI-MS shows [M+H⁺] at m/z corresponding to the molecular formula (C₁₅H₂₀ClN₂O₂·HCO₂⁻) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond at ~1.74 Å) in crystalline form .
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity: LD₅₀ > 2000 mg/kg in rats) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (dust formation during weighing) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce byproduct formation (e.g., di-substituted piperidine) .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate benzoylation, achieving yields >80% .
- Temperature Control : Maintain reaction at 0°C during benzoyl chloride addition to minimize hydrolysis .
Q. How to resolve contradictions in reported solubility data?
- Solvent Polarity Effects :
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| Water | <0.1 | |
| Methanol | 12.5 | |
| DMSO | 45.0 |
- pH-Dependent Solubility : The formate counterion enhances aqueous solubility at pH 3–4 compared to hydrochloride salts .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to G-protein-coupled receptors (GPCRs), leveraging the piperidine moiety’s affinity for hydrophobic pockets .
- MD Simulations : CHARMM force fields simulate stability in lipid bilayers, predicting blood-brain barrier penetration (logP ~2.5) .
Q. How does the formate counterion influence stability compared to other salts?
- Thermogravimetric Analysis (TGA) : Formate salt shows decomposition at 180°C vs. 150°C for hydrochloride, indicating higher thermal stability .
- Hygroscopicity : Formate salts absorb less moisture (<5% weight gain at 60% RH) than hydrochloride salts, reducing clumping during storage .
Q. What strategies validate structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Replace the chloro group with fluoro or methoxy groups to assess impact on receptor binding (e.g., IC₅₀ shifts from 50 nM to 120 nM) .
- Pharmacophore Mapping : Overlay electrostatic potentials to identify critical hydrogen-bonding sites (e.g., benzamide carbonyl interaction with Lys³⁰⁷ in target enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
